molecular formula C18H25FN2O3 B12236884 4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12236884
M. Wt: 336.4 g/mol
InChI Key: ZARNYHDLEKHHAQ-UHFFFAOYSA-N
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Description

4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a morpholine ring substituted with a piperidine-1-carbonyl group and a 3-fluoro-4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3-fluoro-4-methoxybenzyl chloride with morpholine to form the intermediate 4-[(3-Fluoro-4-methoxyphenyl)methyl]morpholine. This intermediate is then reacted with piperidine-1-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Fluoro-4-methoxyphenyl)methyl]thiomorpholine
  • 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine

Uniqueness

Compared to similar compounds, 4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine stands out due to its specific substitution pattern and the presence of both morpholine and piperidine moieties. This unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H25FN2O3

Molecular Weight

336.4 g/mol

IUPAC Name

[4-[(3-fluoro-4-methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H25FN2O3/c1-23-16-6-5-14(11-15(16)19)12-20-9-10-24-17(13-20)18(22)21-7-3-2-4-8-21/h5-6,11,17H,2-4,7-10,12-13H2,1H3

InChI Key

ZARNYHDLEKHHAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCOC(C2)C(=O)N3CCCCC3)F

Origin of Product

United States

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